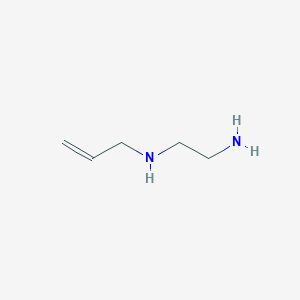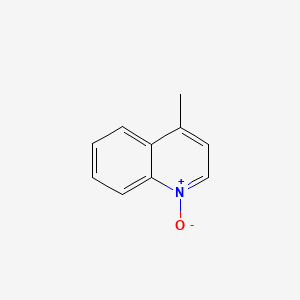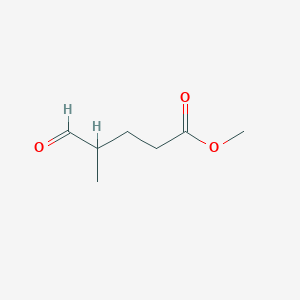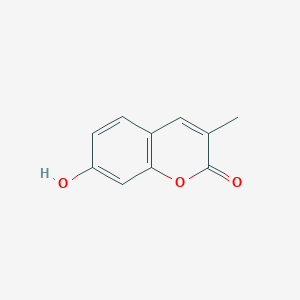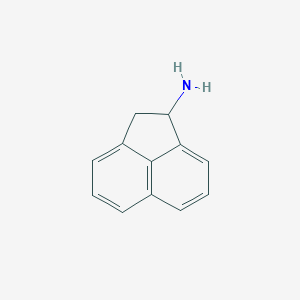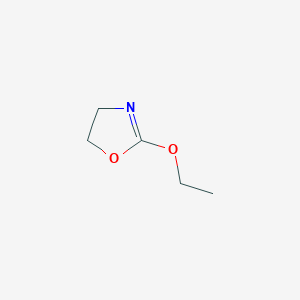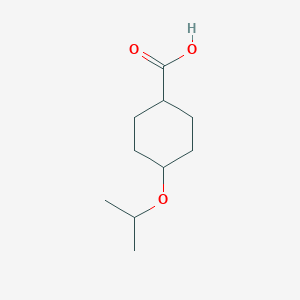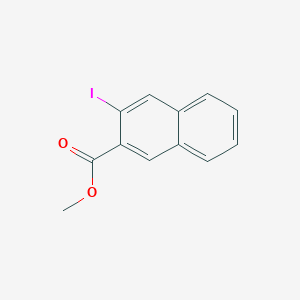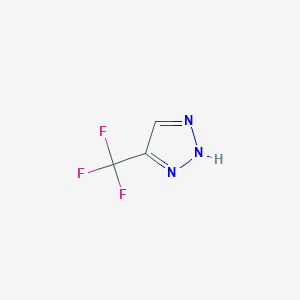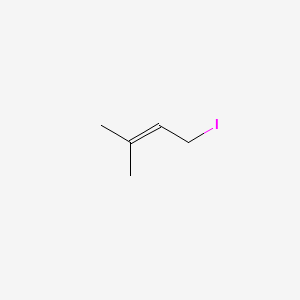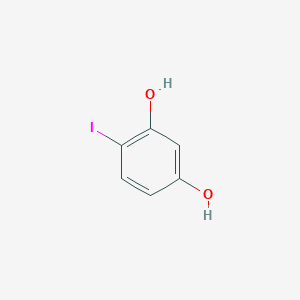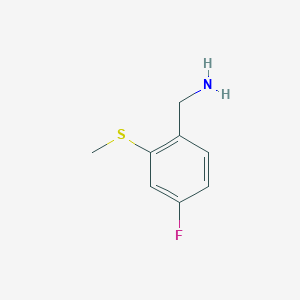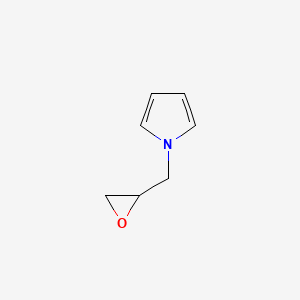
1H-Pyrrole, 1-(oxiranylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrrole, 1-(oxiranylmethyl)-” is a unique chemical compound. It’s part of a collection of rare and unique chemicals provided for early discovery researchers . The exact description and analytical data for this product are not collected, and the buyer assumes responsibility to confirm product identity and/or purity .
Safety and Hazards
The safety data sheet for a similar compound, “Pyrrole”, indicates that it is considered hazardous. It is flammable, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .
Propriétés
Numéro CAS |
40861-18-5 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1-(oxiran-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C7H9NO/c1-2-4-8(3-1)5-7-6-9-7/h1-4,7H,5-6H2 |
Clé InChI |
OPPHMZSHWVEIHW-UHFFFAOYSA-N |
SMILES |
C1C(O1)CN2C=CC=C2 |
SMILES canonique |
C1C(O1)CN2C=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

